molecular formula C19H23NO4 B3756307 N-(4-butoxyphenyl)-3,5-dimethoxybenzamide

N-(4-butoxyphenyl)-3,5-dimethoxybenzamide

Cat. No.: B3756307
M. Wt: 329.4 g/mol
InChI Key: VDKWHUGMSUTWGY-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring and two methoxy groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-3,5-dimethoxybenzamide typically involves a nucleophilic substitution reaction. One common method is the reaction between N-(4-hydroxyphenyl)-3,5-dimethoxybenzamide and 1-bromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce quinones, and reduction can result in amines.

Scientific Research Applications

N-(4-butoxyphenyl)-3,5-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)acetamide: This compound has a similar structure but lacks the methoxy groups.

    N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: This compound has a thiazole ring instead of the benzamide structure.

Uniqueness

N-(4-butoxyphenyl)-3,5-dimethoxybenzamide is unique due to the presence of both butoxy and methoxy groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-butoxyphenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-5-10-24-16-8-6-15(7-9-16)20-19(21)14-11-17(22-2)13-18(12-14)23-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKWHUGMSUTWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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